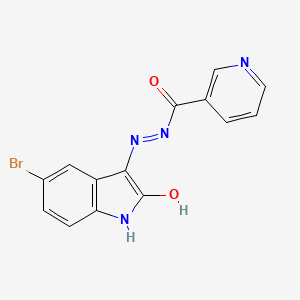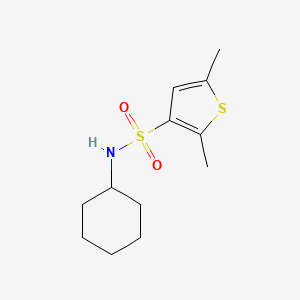![molecular formula C19H26N4O2S B5521116 N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)
N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis of Methanesulfonamide Pyrimidine : A series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized, demonstrating potent inhibitory activity on cholesterol biosynthesis. This research suggests potential methodologies relevant to the synthesis of similar compounds (Watanabe et al., 1997).
Molecular Structure Analysis
- Structural Analysis of Methanesulfonamide Derivatives : The molecular and supramolecular structures of several methanesulfonamide derivatives were reported, focusing on torsion angles and hydrogen bonding. These insights are relevant to understanding the structural aspects of similar methanesulfonamide compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
- Rearrangement in Sulfonamides : A study on the rearrangement of threonine and serine-based N-sulfonamides highlights the chemical behavior of these compounds under certain conditions, which may be pertinent to similar methanesulfonamide-based molecules (Králová et al., 2019).
Physical Properties Analysis
- Conformational Analysis : A conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis was performed using vibrational and NMR spectroscopies, providing insights into the physical properties of methanesulfonamide compounds (Alyar et al., 2012).
Chemical Properties Analysis
- Chemoselective N-Acylation Reagents : Research on the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides delves into the chemical properties and reactivity of these compounds, which may be relevant to the study of similar methanesulfonamide derivatives (Kondo et al., 2000).
科学的研究の応用
Cholesterol Biosynthesis Inhibition
Methanesulfonamide pyrimidine derivatives, including a similar structure to N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide, have shown significant potential in inhibiting HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis. Such compounds, notably S-4522, have demonstrated potency in inhibiting cholesterol biosynthesis, far exceeding that of known drugs like pravastatin (Watanabe et al., 1997).
Synthesis of Novel Compounds
Studies involving methanesulfonamide and its derivatives have led to the synthesis of new compounds with unique chemical properties. For example, the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines resulted in the creation of novel 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, demonstrating the versatility of methanesulfonamide derivatives in synthetic chemistry (Craig et al., 2000).
Chemical Reactions and Mechanisms
The addition of methane sulfonic acid to specific pyridine derivatives resulted in a notable deceleration of rotation rates around certain molecular bonds. This finding sheds light on the chemical reactivity of methanesulfonamide derivatives and their potential for creating new chemical reactions (Furukawa et al., 2020).
Bio-Renewable Catalytic Applications
Nicotinium methane sulfonate, a compound related to methanesulfonamides, has been identified as a bio-renewable protic ionic liquid. It exhibits catalytic activity in the synthesis of certain pyridines, highlighting the potential of methanesulfonamide derivatives in green chemistry and sustainable catalysis (Tamaddon & Azadi, 2018).
Molecular Surface Electrostatic Potential Analysis
The crystal structures of various nimesulide derivatives, including those related to methanesulfonamides, have been analyzed to understand their molecular surface electrostatic potential. This research is pivotal in comprehending the intermolecular interactions and potential pharmaceutical applications of these compounds (Dey et al., 2016).
特性
IUPAC Name |
N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13(2)16-11-23(12-17(16)22-26(4,24)25)18-10-14(3)20-19(21-18)15-8-6-5-7-9-15/h5-10,13,16-17,22H,11-12H2,1-4H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWCXRHYTMCMTI-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC(C(C3)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)
![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)
![5-(2-chlorophenyl)-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-furamide](/img/structure/B5521091.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)
![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)